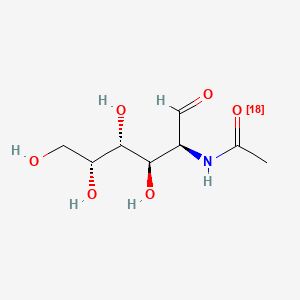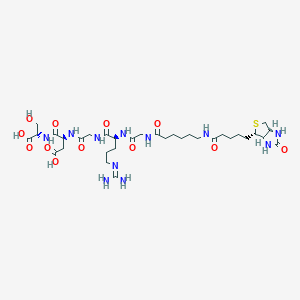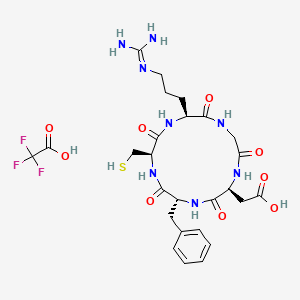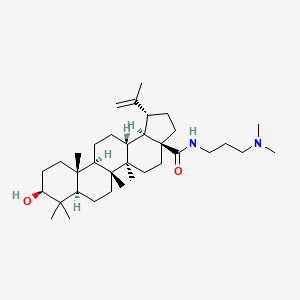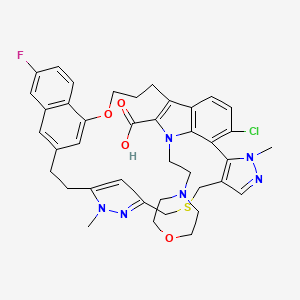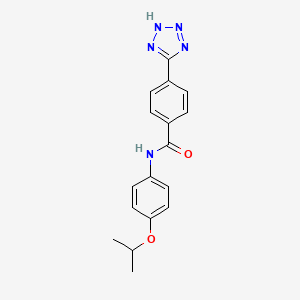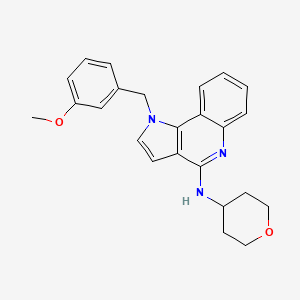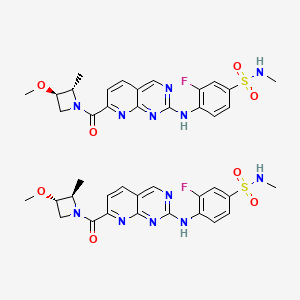
Genkwanol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Genkwanol C is a biflavonoid compound found in the roots of Stellera chamaejasme and Radix Wikstroemiae . It is known for its potent antiviral activity, particularly against respiratory syncytial virus . The chemical structure of this compound is characterized by its complex flavonoid framework, which contributes to its biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Genkwanol C typically involves the extraction from natural sources such as Stellera chamaejasme and Radix Wikstroemiae. The extraction process includes the use of solvents like ethanol, followed by chromatographic techniques such as silica gel, Sephadex LH-20, and high-performance liquid chromatography (HPLC) to isolate the compound .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification methods used in laboratory settings. The use of large-scale chromatographic techniques and solvent extraction is essential for obtaining high purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Genkwanol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like chloroform, dichloromethane, and ethyl acetate are often used to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can yield dihydroflavonoids.
Aplicaciones Científicas De Investigación
Genkwanol C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying biflavonoid structures and their reactivity.
Biology: Investigated for its antiviral properties, particularly against respiratory syncytial virus.
Mecanismo De Acción
The mechanism of action of Genkwanol C involves its interaction with viral proteins, inhibiting the replication of respiratory syncytial virus. It also exhibits cytotoxic effects by inducing apoptosis in cancer cells through the modulation of protein expression and cell cycle arrest . The molecular targets and pathways involved include viral polymerases and apoptotic signaling pathways.
Comparación Con Compuestos Similares
Genkwanol C is unique among biflavonoids due to its potent antiviral and anticancer activities. Similar compounds include:
Neochamaejasmin B: Another biflavonoid with antiviral properties but less potent than this compound.
Genkwanol B: A stereoisomer of this compound with similar antiviral activity.
Stelleranol: A biflavonoid with antiviral activity against respiratory syncytial virus.
These compounds share structural similarities with this compound but differ in their biological activities and potency.
Propiedades
Fórmula molecular |
C30H22O11 |
|---|---|
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
(1R,4R,5S,12R,13S)-5,13,16,18-tetrahydroxy-4,12-bis(4-hydroxyphenyl)-3,11,21-trioxapentacyclo[11.8.0.01,10.02,7.015,20]henicosa-2(7),9,15,17,19-pentaene-8,14-dione |
InChI |
InChI=1S/C30H22O11/c31-15-5-1-13(2-6-15)25-21(36)11-18-19(34)12-23-30(28(18)40-25)29(38,27(39-23)14-3-7-16(32)8-4-14)26(37)24-20(35)9-17(33)10-22(24)41-30/h1-10,12,21,25,27,31-33,35-36,38H,11H2/t21-,25+,27+,29-,30+/m0/s1 |
Clave InChI |
JTLAASAWWOBQSW-LXOKDWSYSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC2=C1C(=O)C=C3[C@]24[C@@]([C@H](O3)C5=CC=C(C=C5)O)(C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O |
SMILES canónico |
C1C(C(OC2=C1C(=O)C=C3C24C(C(O3)C5=CC=C(C=C5)O)(C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)

